molecular formula C13H16N2O B3040624 Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] CAS No. 220099-89-8

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]

Cat. No.: B3040624
CAS No.: 220099-89-8
M. Wt: 216.28 g/mol
InChI Key: OCKIPDMKGPYYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], also known as PSAB-OFP or AZD0328 (when formulated as a D-tartrate salt), is a conformationally restricted α7 nicotinic acetylcholine receptor (α7-nAChR) agonist. Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol . This compound exhibits high selectivity for α7-nAChRs over other receptor subtypes (e.g., α4β2-nAChRs) and has been investigated for treating cognitive disorders, schizophrenia, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. One common method involves the reaction of an unsaturated ester with borane-THF, followed by Michael condensation with nitromethane. The intermediate nitro ester is then reduced using zinc in acetic acid, leading to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This type of reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as the alpha 7 nicotinic acetylcholine receptor. This interaction can modulate neurotransmission, cognition, and sensory gating, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Similar α7-nAChR Agonists

Structural and Pharmacological Profiles

The table below compares key α7-nAChR agonists, emphasizing structural features, selectivity, and clinical outcomes:

Compound Name Structure/Key Features α7 Selectivity Clinical Status Key Findings
PSAB-OFP (AZD0328) Spiro[1-azabicyclo[2.2.2]octane-furopyridine] Ki = 33 pM ; >14,000-fold selectivity vs. α4β2 Discontinued (Phase I) Optimized for CNS penetration; adverse effects halted development
AR-R17779 Spirooxazolidinone derivative Moderate selectivity Preclinical Poor CNS penetration and 5-HT3 cross-reactivity limited utility
DMXBA (GTS-21) Benzylidine-anabasine analog EC₅₀ = 14 μM Phase II (schizophrenia) Orally active; improves cognition but shows partial agonism
Varenicline Cytisine-based bicyclic structure Partial α7 agonism Approved (smoking cessation) Dual α4β2/α7 activity; limited cognitive applications
TC-1698 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane High α7 affinity Preclinical Neuroprotective effects in vitro; no clinical data

Key Differentiators

  • Structural Rigidity : PSAB-OFP’s spirocyclic framework enhances α7 selectivity by restricting conformational flexibility, unlike DMXBA (flexible benzylidine chain) or varenicline (cytisine-derived bicyclic core) .
  • CNS Penetration: AZD0328 was optimized from AR-R17779 to improve blood-brain barrier permeability, addressing a critical limitation of earlier spirooxazolidinones .
  • Clinical Outcomes : Despite superior selectivity, AZD0328 was discontinued due to adverse effects (e.g., cardiovascular or gastrointestinal), whereas DMXBA advanced to Phase II trials .

Research Implications and Challenges

  • Therapeutic Potential: Spirocyclic α7 agonists like PSAB-OFP show promise for neurodegenerative diseases but require structural refinements to mitigate toxicity .
  • Cross-Reactivity : Unlike tropisetron (partial α7/5-HT3 agonist), PSAB-OFP avoids 5-HT3 interactions, improving specificity .
  • Comparative Efficacy : DMXBA and AZD0328 highlight the trade-off between oral bioavailability (DMXBA) and receptor selectivity (AZD0328) .

Biological Activity

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], also known as AZD0328, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O
  • CAS Number : 220099-89-8
  • Molecular Weight : 216.28 g/mol

The unique spirocyclic structure of AZD0328 contributes to its biological activity by influencing its interaction with various biological targets.

AZD0328 has been studied for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype. Research indicates that it acts as a potent full agonist at these receptors, which are involved in critical processes such as neurotransmission and cognitive functions. The compound's selectivity for the alpha 7 receptor over other subtypes is significant for minimizing side effects associated with broader receptor activation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of AZD0328 on various cancer cell lines. The results indicate a promising profile in inhibiting cell proliferation:

Cell Line IC50 (µg/mL) Selectivity Index
K562 (Erythroleukemia)4–23>10
HeLa (Cervical Carcinoma)1–6>5
MCF-7 (Breast Cancer)>20<1

The compound exhibited significant antiproliferative activity against K562 and HeLa cells while showing lower efficacy against MCF-7 cells, suggesting a selective action against certain cancer types .

Inhibition of Cell Motility

In addition to cytotoxicity, AZD0328 has shown potential in inhibiting cell motility, an important factor in cancer metastasis. Scratch assays demonstrated that treatment with AZD0328 significantly reduced the ability of melanoma cells to migrate, indicating its potential role in preventing metastasis .

Case Studies and Clinical Applications

In preclinical studies, AZD0328 has been investigated for its therapeutic potential in treating neurodegenerative diseases and certain cancers. Its ability to penetrate the blood-brain barrier makes it a candidate for neurological applications, particularly in disorders associated with cholinergic dysfunctions such as Alzheimer's disease .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that AZD0328 has a high clearance rate but also a large volume of distribution, suggesting extensive tissue uptake. Toxicological assessments have shown minimal acute toxicity in normal cell lines compared to cancerous ones, highlighting its potential therapeutic window .

Q & A

Basic Research Questions

Q. What is the structural configuration of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], and how does its stereochemistry influence receptor selectivity?

The compound features a spiro junction between a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety and a furo[2,3-b]pyridine ring. The stereochemistry at the spiro center (e.g., R- vs. S-enantiomers) critically determines receptor affinity. For example, the R-enantiomer of PSOP (R-PSOP) acts as a potent NMUR2 antagonist (Ki = 52 nM), while the S-enantiomer is inactive . Similarly, AZD0328, an (R)-configured spiro compound, was optimized as an α7 nicotinic acetylcholine receptor (nAChR) agonist through structure-activity relationship (SAR) studies .

Q. What synthetic strategies are employed to optimize the yield of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives?

Key methods include:

  • Spirocyclization : Intramolecular O-alkylation of pyridone precursors to form the furopyridine ring .
  • Chiral Resolution : Use of tartrate salts to isolate enantiomers, as seen in AZD0328 synthesis .
  • Safety Considerations : Handling protocols for intermediates (e.g., wearing gloves, respiratory protection) due to acute oral toxicity (H302) and skin irritation (H315) risks .

Advanced Research Questions

Q. How can researchers design selective agonists/antagonists targeting α7 nAChR or NMUR2 using this spiro scaffold?

  • Receptor-Specific SAR : For α7 nAChR, introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity. AZD0328’s spirooxazolidinone moiety improves CNS penetration compared to earlier analogs .
  • NMUR2 Antagonism : Modify the phenylaminocarbonylamino substituent in PSOP to reduce off-target effects. Competitive binding assays (e.g., inositol phosphate turnover inhibition) validate selectivity .

Q. How do discrepancies between in vitro receptor affinity and in vivo efficacy arise for this compound, and how can they be resolved?

Discrepancies often stem from poor pharmacokinetics (e.g., AZD0328’s discontinuation due to adverse effects despite strong in vitro α7 nAChR activity) . Mitigation strategies:

  • Pharmacokinetic Profiling : Assess brain-to-plasma ratios and metabolic stability early.
  • Allosteric Modulation : Use positive allosteric modulators (PAMs) to enhance endogenous agonist effects without receptor overactivation .

Q. What experimental models are suitable for evaluating cognitive enhancement mediated by α7 nAChR activation?

  • In Vivo Models : Auditory sensory gating in rodents (e.g., PSAB-OFP’s hippocampal CA3 pyramidal neuron activation) .
  • Behavioral Assays : Novel object recognition tests to assess memory retention .
  • Electrophysiology : Single-cell extracellular recordings to measure neuronal activity changes post-administration .

Q. What methodologies address the compound’s potential neurotoxicity or off-target receptor interactions?

  • Safety Pharmacology : Screen for 5-HT3 receptor cross-reactivity (a common issue with α7 nAChR agonists) .
  • Cytotoxicity Assays : Mitochondrial toxicity (MTT assay) and genotoxicity (Ames test) profiling .

Q. Methodological Challenges

Q. How can researchers improve CNS penetration of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives?

  • Lipophilicity Optimization : Balance logP values (target ~2–3) to enhance blood-brain barrier (BBB) permeability.
  • Pro-drug Strategies : Esterification of polar groups (e.g., carboxylic acids) to increase passive diffusion .

Q. What analytical techniques validate the compound’s enantiomeric purity during synthesis?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
  • X-ray Crystallography : Confirm absolute configuration, as done for PHA-543,613 .

Q. How can bioisosteric replacement strategies enhance metabolic stability?

Replace labile groups (e.g., ester linkages) with bioisosteres:

  • Oxadiazole for Ester : Improves resistance to esterase-mediated hydrolysis .
  • Cyano for Halogen : Maintains steric bulk while reducing metabolic oxidation .

Q. Data Interpretation

Q. What statistical approaches resolve contradictory data in receptor binding vs. functional assays?

  • Schild Regression Analysis : Distinguish competitive vs. non-competitive antagonism .
  • Hill Coefficient Analysis : Assess cooperativity in receptor activation .

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIPDMKGPYYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 2
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 3
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 4
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 5
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Reactant of Route 6
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.